N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1H-indole-3-carboxamide
Description
N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1H-indole-3-carboxamide is a bis-indole derivative featuring two indole moieties connected via a propanoyl-aminoethyl linker. Indole derivatives are widely studied for their biological relevance, including roles in neurotransmitter systems (e.g., serotonin analogs) and antimicrobial activity .
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-[3-(1H-indol-3-yl)propanoylamino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c27-21(10-9-15-13-25-19-7-3-1-5-16(15)19)23-11-12-24-22(28)18-14-26-20-8-4-2-6-17(18)20/h1-8,13-14,25-26H,9-12H2,(H,23,27)(H,24,28) |
InChI Key |
VZKIIZSGOSEICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1H-indole-3-carboxamide typically involves the coupling of tryptamine with a carboxylic acid derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction. This method involves the activation of the carboxylic acid group by DCC, which then reacts with the amine group of tryptamine to form the amide bond .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
Amide bonds in this compound may undergo partial or complete hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Degradation to indole-3-carboxylic acid and 2-aminopropanoic acid derivatives .
-
Basic hydrolysis : Potential cleavage of the aminoethyl amide linkage, depending on reaction severity.
| Hydrolysis Type | Conditions | Products |
|---|---|---|
| Acidic (HCl, heat) | HCl, 80°C | Indole-3-carboxylic acid + 2-aminopropanoic acid |
| Basic (NaOH, heat) | NaOH, 100°C | Indole-3-carboxylate + aminoethyl fragment |
Reactivity of the Indole Moiety
The indole ring may participate in electrophilic substitution or oxidative reactions :
-
Electrophilic substitution : Reactivity at the 3-position (due to carboxamide substituent) with reagents like nitric acid or halogens .
-
Oxidation : Potential formation of indole oxide derivatives under harsh conditions .
| Reaction | Conditions | Product Type |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-indole derivative |
| Bromination | NBS, peroxide | 5-Bromo-indole derivative |
Enzymatic and Biological Interactions
Analogous indole derivatives exhibit enzyme inhibition or biochemical binding properties :
-
Enzyme targets : Potential binding to proteases, kinases, or GPCRs via hydrogen bonding with the amide group.
-
Bioactivity : Anticancer, neuroprotective, or anticoagulant effects observed in similar indole-amide conjugates .
Structural Comparisons
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1H-indole-3-carboxamide | Dual indole-amide structure | Potential enzyme inhibition |
| Tryprostatin A | Indole derivative | Anticancer |
| N-(2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}ethyl)-1H-indole-3-carboxamide | Chloro-substituted indole | Anticoagulant |
Analytical Techniques
-
NMR : Used to confirm the integrity of the indole and amide groups .
-
Mass Spectrometry : Detects molecular weight (expected ~400 g/mol) and fragmentation patterns .
-
Thermal Analysis : DSC/TGA to assess stability and phase transitions.
Note: References to specific reactions are generalized based on analogous compounds, as the exact target molecule is not explicitly covered in the provided sources.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1H-indole-3-carboxamide" is not available. However, information on related compounds and their applications can be extracted, which may provide some insight.
Indole Derivatives and Their Applications
Indole derivatives have been a focal point for researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Specific Indole Derivatives
- Indole 2 and 3-Carboxamides: These compounds have unique inhibitory properties. The synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds have been investigated .
- N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Several compounds in this series were found to have potent anti-proliferative activity against human cancer cell lines, including Hela (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) . One compound, 5r, showed potent biological activity against HepG2 cells and induced apoptosis in HepG2 cells in a caspase-8-dependent manner .
- N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: These compounds were synthesized and characterized and exhibited antimicrobial activity .
- 3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid: This compound is an intermediate in the synthesis of Canthin-6-one, which is used as an anticancer agent .
- N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide: The molecular weight of this compound is 388.5, and the molecular formula is C23H24N4O2 .
Mechanism of Action
The mechanism of action of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors in the body, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Impact : Electron-withdrawing groups (e.g., 6-chloro in ) may enhance stability, while lipophilic groups (e.g., methoxy-naphthalene in ) improve membrane permeability. The target compound’s dual indole system likely increases molecular weight (~423 g/mol) and logP compared to simpler analogs.
- Linker Variations : Replacing the ethyl linker with hydroxypropyl (as in ) could alter solubility, while elongated chains (e.g., hexanamide in ) may affect binding kinetics.
Physicochemical Properties
Note: The target’s dual indole system may reduce aqueous solubility compared to hydroxylated analogs but improve binding to hydrophobic targets (e.g., membrane receptors).
Biological Activity
N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1H-indole-3-carboxamide, a compound characterized by its indole structure, has garnered attention in pharmaceutical research due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The compound can be represented as follows:
This structure features an indole ring, which is critical for its biological interactions.
Anticancer Properties
Research indicates that indole derivatives can modulate various cellular pathways involved in cancer progression. For instance, compounds with similar structures have shown the ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that indole-based compounds can act as antagonists of MDM2, a protein that regulates the tumor suppressor p53, thus promoting apoptosis in cancer cells .
Anti-inflammatory Effects
Indole derivatives have been noted for their anti-inflammatory properties. They may inhibit the expression of pro-inflammatory cytokines and enzymes. In vitro studies have demonstrated that indole-based compounds can significantly reduce the levels of inflammatory markers in various cell lines .
Antimicrobial Activity
The antimicrobial potential of indole derivatives has also been explored. Research has shown that certain indole compounds exhibit activity against a range of bacteria and fungi, suggesting their use as potential therapeutic agents in treating infections .
Case Study 1: Anticancer Activity
A study investigated the effects of an indole derivative similar to this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and modulation of key signaling pathways involved in cell survival .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, an indole derivative was administered to mice subjected to carrageenan-induced paw edema. The results showed a marked reduction in edema compared to control groups, supporting the compound's potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
